Cas no 1698587-38-0 (3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide)

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a brominated triazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a reactive amino group and a bromine substituent, enabling further functionalization for targeted synthesis. The compound's triazole core contributes to its stability and bioactivity, while the 2-methylpropanamide moiety enhances solubility and pharmacokinetic properties. This intermediate is particularly valuable in the development of novel heterocyclic compounds, offering versatility in medicinal chemistry for drug discovery. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, aiding in the optimization of biologically active molecules.
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide structure
1698587-38-0 structure
Product name:3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
CAS No:1698587-38-0
MF:C6H10BrN5O
Molecular Weight:248.080499172211
CID:5705981
PubChem ID:103098686

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide 化学的及び物理的性質

名前と識別子

    • 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
    • EN300-1107792
    • 1698587-38-0
    • 1H-1,2,4-Triazole-1-propanamide, 3-amino-5-bromo-α-methyl-
    • インチ: 1S/C6H10BrN5O/c1-3(4(8)13)2-12-5(7)10-6(9)11-12/h3H,2H2,1H3,(H2,8,13)(H2,9,11)
    • InChIKey: QSCZJFHIQQZFPH-UHFFFAOYSA-N
    • SMILES: BrC1=NC(N)=NN1CC(C(N)=O)C

計算された属性

  • 精确分子量: 247.00687g/mol
  • 同位素质量: 247.00687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 202
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0
  • トポロジー分子極性表面積: 99.8Ų

じっけんとくせい

  • 密度みつど: 2.01±0.1 g/cm3(Predicted)
  • Boiling Point: 549.3±52.0 °C(Predicted)
  • 酸度系数(pKa): 16.01±0.50(Predicted)

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1107792-2.5g
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
1698587-38-0 95%
2.5g
$1791.0 2023-10-27
Enamine
EN300-1107792-5.0g
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
1698587-38-0
5g
$3770.0 2023-05-23
Enamine
EN300-1107792-10.0g
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
1698587-38-0
10g
$5590.0 2023-05-23
Enamine
EN300-1107792-0.25g
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
1698587-38-0 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1107792-0.05g
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
1698587-38-0 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1107792-0.5g
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
1698587-38-0 95%
0.5g
$877.0 2023-10-27
Enamine
EN300-1107792-5g
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
1698587-38-0 95%
5g
$2650.0 2023-10-27
Enamine
EN300-1107792-10g
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
1698587-38-0 95%
10g
$3929.0 2023-10-27
Enamine
EN300-1107792-1.0g
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
1698587-38-0
1g
$1299.0 2023-05-23
Enamine
EN300-1107792-0.1g
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
1698587-38-0 95%
0.1g
$804.0 2023-10-27

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide 関連文献

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamideに関する追加情報

Introduction to 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide (CAS No. 1698587-38-0)

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1698587-38-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of an amide group and a brominated triazole ring system suggests potential interactions with biological targets such as enzymes and receptors. These structural features are often exploited in the design of novel drug candidates to enhance binding affinity and selectivity.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities. The triazole moiety, in particular, is well-known for its role in various pharmaceuticals, including antifungals and antivirals. The bromine substituent on the triazole ring further modulates the electronic properties of the molecule, influencing its reactivity and biological efficacy. This combination of structural elements makes 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide a compelling candidate for further investigation.

Current research in the field of medicinal chemistry has highlighted the importance of optimizing molecular scaffolds to improve pharmacokinetic profiles and reduce off-target effects. The amide group in 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide provides a site for derivatization, allowing chemists to fine-tune the compound's properties. This flexibility is crucial for developing molecules that can effectively interact with biological targets while minimizing unwanted side effects.

One of the most exciting aspects of studying 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is its potential application in addressing unmet medical needs. Researchers are exploring its interactions with various biological pathways, with a particular focus on inflammatory and infectious diseases. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in these conditions. Such findings are particularly relevant given the ongoing global efforts to develop new treatments for complex diseases.

The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide presents both challenges and opportunities for synthetic chemists. The integration of multiple functional groups requires careful planning to ensure high yields and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision. These improvements are essential for enabling rapid discovery and development programs in pharmaceutical research.

In addition to its potential therapeutic applications, 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide may also serve as a valuable tool for understanding fundamental biochemical processes. By studying how this compound interacts with biological targets, researchers can gain insights into disease mechanisms and develop more targeted interventions. This approach aligns with the broader trend in drug discovery towards rational design based on mechanistic understanding.

The role of computational chemistry in the study of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yll)-2-methylpropanamide cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound will behave in different environments and how it might interact with biological targets. These predictions can then be validated through experimental studies, providing a powerful iterative process for drug development. The integration of computational methods with traditional experimental approaches has significantly accelerated the pace of discovery in medicinal chemistry.

As research continues to evolve, the importance of interdisciplinary collaboration will only grow. Chemists, biologists, and computer scientists must work together to fully realize the potential of compounds like 3-(3-Amino--5-bromo--lH-l,l ,24 -triazol-l -ytl)- 2 -methylpropanamide . By leveraging their collective expertise , they can overcome existing challenges and unlock new therapeutic possibilities . This collaborative spirit is essential for driving innovation in the pharmaceutical industry.

The future prospects for 3-( 32 Amin o - 5 -brom o - l H-l ,24 -triaz ol-l -ytl) - 22 methylprop an amid e are bright , with numerous avenues for further exploration . Whether through structural optimization , bioactivity profiling , or computational modeling , this compound holds promise as a valuable asset in the quest for novel therapeutics . Its unique combination of structural features makes it a compelling target for continued investigation .

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